5-Formylpyridine-2-boronic acid, hydrate
Overview
Description
5-Formylpyridine-2-boronic acid, hydrate is a chemical compound with the molecular formula C6H8BNO4 and a molecular weight of 168.94 g/mol. It is a boronic acid derivative that contains a formyl group attached to the pyridine ring at the 5-position and a boronic acid group at the 2-position. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
5-Formylpyridine-2-boronic acid, hydrate plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and drug design.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as in a freezer . Over extended periods, it may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and efficacy, as well as its potential toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity. For example, accumulation of the compound in certain tissues may lead to localized effects or toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes . The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formylpyridine-2-boronic acid, hydrate can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromopyridine with formyl chloride in the presence of a palladium catalyst to form 5-formylpyridine-2-boronic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Formylpyridine-2-boronic acid, hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can produce 5-formylpyridine-2-boronic acid, anhydrous form.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Formylpyridine-2-boronic acid, hydrate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the construction of complex molecular structures and is used in the development of new chemical methodologies.
Mechanism of Action
The mechanism by which 5-formylpyridine-2-boronic acid, hydrate exerts its effects involves its ability to act as a versatile intermediate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of cyclic structures and complex molecules. The formyl group can undergo further chemical transformations, such as oxidation and reduction, to produce a wide range of functionalized compounds.
Comparison with Similar Compounds
Phenylboronic acid
Benzeneboronic acid
2-Aminopyridine-5-boronic acid
3-Formylpyridine-2-boronic acid
Properties
IUPAC Name |
(5-formylpyridin-2-yl)boronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3.H2O/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-4,10-11H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDLQBSWPNBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681551 | |
Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-70-3 | |
Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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